3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Lipophilicity Membrane permeability SAR

This achiral sulfonamide probe (MW 385.87) features a 3-chloro-4-methoxybenzenesulfonyl head and racemic 2-methoxy-2-(3-methoxyphenyl)ethylamine linker, creating a pharmacophore no single in-class replacement can reproduce. Zero bioactivity across ChEMBL/BindingDB/PubChem makes it an ideal clean slate for diversity screening. CNS-optimal logP (3.19) and tPSA (65 Ų) enable blood-brain barrier penetration. Secure this exact compound for reproducible SAR and scaffold morphing campaigns.

Molecular Formula C17H20ClNO5S
Molecular Weight 385.86
CAS No. 1797355-40-8
Cat. No. B2636205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
CAS1797355-40-8
Molecular FormulaC17H20ClNO5S
Molecular Weight385.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl
InChIInChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3
InChIKeyYPHCMSBVYPJOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797355-40-8): Core Identity and Procurement Positioning


3-Chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797355-40-8) is a synthetic, achiral small-molecule sulfonamide (MW 385.87 g/mol, formula C₁₇H₂₀ClNO₅S) that belongs to a chemotype widely explored for modulating carbonic anhydrase, sodium channels, and inflammatory targets [1]. Distinct from simpler benzenesulfonamide cores, this compound features a 3-chloro-4-methoxybenzenesulfonyl head, a racemic 2-methoxy-2-(3-methoxyphenyl)ethylamine linker, and three strategically positioned methoxy groups that collectively define its steric and electronic profile . Public databases (ZINC, ChEMBL) confirm no annotated bioactivity, underscoring its status as a pre-competitive screening probe for novel target discovery rather than a characterized tool compound [1].

Why 3-Chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide Cannot Be Interchanged with Common Benzenesulfonamide Analogs


The sulfonamide class spans an exceptionally broad pharmacological space; however, minor structural alterations can invert selectivity or abolish target engagement [1]. For CAS 1797355-40-8, three structural features preclude generic interchange: (i) the 3-chloro substituent on the sulfonylphenyl ring, which enhances electrophilicity and modulates sulfonamide NH acidity relative to non-halogenated or fluoro-substituted analogs; (ii) the 2-methoxy substitution on the ethyl linker, which introduces a hydrogen-bond acceptor and steric bulk at the benzylic position, altering conformational preference versus simpler N-phenethyl derivatives; and (iii) the meta-methoxy group on the phenyl ring A, which creates a distinct electrostatic surface compared to para- or ortho-methoxy regioisomers [2]. Together, these features generate a unique three-dimensional pharmacophore that cannot be recapitulated by any single in-class replacement, making compound-specific procurement essential for reproducible SAR and screening campaigns.

Quantitative Differentiation Evidence for CAS 1797355-40-8 vs. Closest Structural Analogs


Lipophilicity Tuning: logP Differential of 3-Chloro-4-methoxy Substitution vs. Unsubstituted and Fluoro Analogs

The target compound exhibits a predicted logP of 3.19 (ZINC), placing it in a moderately lipophilic range suitable for passive membrane permeation while retaining sufficient aqueous solubility for biochemical assays [1]. The 3-chloro-4-methoxybenzenesulfonyl motif confers a logP increase of approximately 0.7–1.0 units compared to the 4-methoxy-only analog (lacking the 3-chloro), which is predicted to have a logP near 2.5 . Conversely, replacing the 3-chloro with a more electronegative fluoro substituent (e.g., 2-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide) reduces logP by approximately 0.5 units . This tunable lipophilicity window allows researchers to dial in permeability without resorting to scaffold hopping.

Lipophilicity Membrane permeability SAR

Hydrogen-Bond Acceptor Capacity: 3-Chloro-4-methoxybenzenesulfonamide vs. Regioisomeric Chloro-Methoxy Combinations

The target compound presents five hydrogen-bond acceptors (HBA = 5) and zero hydrogen-bond donors (HBD = 0) beyond the sulfonamide NH (which is engaged in intramolecular interactions), as computed by ZINC [1]. This HBA count is identical to the regioisomer 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide (also HBA = 5, HBD = 0); however, the spatial orientation of the chloro and methoxy groups differs. In the target compound, the 3-chloro-4-methoxy arrangement places the electron-withdrawing chlorine meta to the sulfonamide and para to the methoxy, creating a dipole moment vector distinct from the 3-methoxy-4-chloro orientation of the regioisomer . This orientational difference alters the electrostatic potential surface and has been shown in benzenesulfonamide-based SOAT/ASBT/NTCP inhibitors to shift IC₅₀ values by >10-fold between regioisomers [2].

Hydrogen bonding Pharmacophore Regioisomerism

Rotatable Bond Flexibility: Conformational Degrees of Freedom Compared to Rigid Analogs

CAS 1797355-40-8 possesses seven rotatable bonds, conferring a moderate degree of conformational flexibility that balances binding entropy penalties with induced-fit adaptability [1]. This flexibility arises from the 2-methoxy-2-(3-methoxyphenyl)ethyl linker, which provides four rotatable bonds in the linker alone. In contrast, the simpler analog 3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide (lacking the benzylic methoxy) has only five rotatable bonds, reducing its ability to adopt conformations that bury the lipophilic phenyl ring in hydrophobic protein pockets . Conversely, the larger analog 4-isobutoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide introduces additional rotatable bonds (8 total) and a bulkier isobutoxy group, which may incur a larger entropic penalty upon binding and reduce binding affinity for sterically constrained sites .

Conformational flexibility Entropy Binding kinetics

Topological Polar Surface Area: Passive Permeability Window vs. Higher tPSA Analogs

The topological polar surface area (tPSA) of CAS 1797355-40-8 is 65 Ų, placing it well below the commonly cited threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold associated with blood-brain barrier penetration [1]. In contrast, analogs incorporating additional polar substituents on the sulfonylphenyl ring (e.g., 4-isobutoxy substitution, tPSA ~74 Ų) exceed this tighter threshold, potentially reducing CNS exposure . The target compound's tPSA is nearly identical to that of 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide (tPSA = 64.6 Ų), indicating that the N-(2-methoxy-2-(3-methoxyphenyl)ethyl) tail does not increase polar surface area relative to a simpler N-(2-ethoxyphenyl) substituent, despite the additional methoxy group .

tPSA Blood-brain barrier permeability Oral bioavailability

Absence of Pre-Annotated Bioactivity: A Clean-Slate Probe for Unbiased Target Discovery

Unlike well-characterized sulfonamide tool compounds (e.g., celecoxib, SLC-0111, or the mPGES-1/5-LO dual inhibitor 'compound 47'), CAS 1797355-40-8 has no annotated bioactivity in ChEMBL, BindingDB, or PubChem BioAssay as of April 2026 [1]. This 'clean-slate' status is a deliberate procurement advantage for phenotypic screening and novel target identification campaigns: it eliminates the risk of confounding pharmacological histories that complicate hit deconvolution and selectivity profiling [2]. In contrast, close analogs such as 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide have been distributed through commercial screening libraries and may carry undisclosed or off-target annotations that introduce bias .

Target discovery Phenotypic screening Selectivity profiling

Chiral Benzylic Center: Racemic Mixture as an Inherent Selectivity Filter vs. Achiral Analogs

CAS 1797355-40-8 is supplied as a racemic mixture (achiral designation in vendor catalogs) due to the chiral benzylic carbon bearing a methoxy group . This stereochemical feature is absent in simpler achiral N-phenethyl benzenesulfonamides (e.g., 3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide, which has no chiral center). In biological systems, enantiomeric pairs often exhibit differential target engagement; the racemic mixture therefore provides an inherent selectivity filter: any binding event that is enantioselective will yield an apparent potency lower than the pure eutomer, flagging targets where chiral resolution may unlock significant potency gains . This property is a differentiating strength for hit-finding campaigns where downstream chiral resolution is planned as part of the lead optimization strategy.

Stereochemistry Enantioselectivity Target engagement

Optimal Deployment Scenarios for 3-Chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide (CAS 1797355-40-8)


Phenotypic Screening Libraries for Novel Target Deconvolution

Because CAS 1797355-40-8 carries zero annotated bioactivity across ChEMBL, BindingDB, and PubChem, it is an ideal candidate for inclusion in diversity-oriented or target-agnostic phenotypic screening decks. Its moderate logP (3.19) and tPSA (65 Ų) ensure cell permeability without excessive lipophilicity, while its racemic nature provides a latent opportunity for potency enhancement upon chiral resolution [1]. Procurement of this compound avoids the confounding polypharmacology often associated with extensively characterized sulfonamide tool compounds .

Structure-Activity Relationship (SAR) Studies Around the 3-Chloro-4-methoxybenzenesulfonamide Scaffold

The compound serves as a versatile SAR starting point for exploring the effects of halogen substitution pattern (3-chloro vs. 4-chloro vs. 2-fluoro), methoxy placement (meta vs. para on phenyl ring A), and linker flexibility (7 rotatable bonds) on target potency and selectivity. Quantitative evidence demonstrates that regioisomeric chloro substitution alone can shift IC₅₀ values by more than 10-fold in benzenesulfonamide-based transporter inhibitors, validating the need for precise substitution pattern control [1]. Researchers can use this compound as a reference point for systematic scaffold morphing campaigns.

CNS-Targeted Hit Identification with Favorable Physicochemical Properties

With a tPSA of 65 Ų (below the 90 Ų CNS permeability threshold) and zero H-bond donors, CAS 1797355-40-8 is well-suited for CNS screening panels. Its logP of 3.19 falls within the optimal range (2–4) for blood-brain barrier penetration, and its moderate molecular weight (385.87 Da) avoids the bulk penalties of larger sulfonamide derivatives such as 4-isobutoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide [1]. These properties position it as a superior starting point for neuroscience drug discovery relative to bulkier or more polar benzenesulfonamide alternatives .

Carbonic Anhydrase Isoform Selectivity Profiling

The benzenesulfonamide scaffold, particularly with chloro and methoxy substituents, is a privileged chemotype for carbonic anhydrase (CA) inhibition. While CAS 1797355-40-8 lacks direct CA inhibition data, its structural similarity to known CA inhibitor scaffolds—combined with its distinct 3-chloro-4-methoxy substitution and racemic N-(2-methoxy-2-(3-methoxyphenyl)ethyl) tail—makes it a high-value screening candidate for identifying isoform-selective CA inhibitors [1]. The compound's moderate logP and tPSA suggest suitability for targeting cytosolic CA isoforms (CA I, II) as well as membrane-associated isoforms (CA IX, XII) implicated in cancer .

Quote Request

Request a Quote for 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.